1-benzyl-2-cyclopropylpiperazine
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Overview
Description
1-Benzyl-2-cyclopropylpiperazine is a heterocyclic compound that features a piperazine ring substituted with a benzyl group and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-cyclopropylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected 1,2-diamine with a sulfonium salt under basic conditions, followed by deprotection and intramolecular cyclization . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. For instance, the production of piperazine from ethylene glycol and ammonia under catalytic conditions has been reported . These methods are optimized for high yield and efficiency, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-cyclopropylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, often using alkyl halides or sulfonates as reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated piperazine derivatives.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
1-Benzyl-2-cyclopropylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antipsychotic properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-2-cyclopropylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It has been shown to act on serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction leads to changes in neurotransmitter levels, which can affect various physiological processes.
Comparison with Similar Compounds
1-Benzylpiperazine: Known for its stimulant properties and use as a recreational drug.
1-Methyl-4-benzylpiperazine: Another benzyl-substituted piperazine with similar pharmacological effects.
1,4-Dibenzylpiperazine: Features two benzyl groups and exhibits different chemical properties.
Uniqueness: 1-Benzyl-2-cyclopropylpiperazine is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzyl-substituted piperazines and may contribute to its specific pharmacological profile .
Properties
CAS No. |
1296673-24-9 |
---|---|
Molecular Formula |
C14H20N2 |
Molecular Weight |
216.3 |
Purity |
95 |
Origin of Product |
United States |
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